N-Benzyl vs. N-Neopentyl Substitution: Calculated Lipophilicity and Steric Bulk Differentiation
The N-benzyl substituted target compound (C20H24N2, MW 292.43) carries an aromatic benzyl group on the piperidine nitrogen, whereas the N-neopentyl analog (CAS 917898-65-8, C18H28N2, MW 272.43) bears a saturated, branched alkyl substituent [1]. This difference affects calculated lipophilicity: the neopentyl analog has a computed XLogP3 of 4.3 with a topological polar surface area (TPSA) of 15.3 Ų [1], while the benzyl derivative, incorporating an aromatic ring, is expected to have a lower XLogP and higher TPSA (aromatic contribution to polar surface), modulating both passive permeability and aqueous solubility in a quantitatively distinct manner. The benzyl group also provides π-stacking potential absent in the neopentyl variant, relevant for target binding in aromatic-rich receptor pockets .
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 292.43; TPSA and XLogP3 not computationally reported for this exact compound in available sources |
| Comparator Or Baseline | N-Neopentyl analog (CAS 917898-65-8): XLogP3 = 4.3, TPSA = 15.3 Ų, MW 272.43 |
| Quantified Difference | XLogP3: qualitative decrease expected for N-benzyl vs. N-neopentyl due to aromatic ring polarity; TPSA: expected increase; MW: +20 Da |
| Conditions | Computed properties from vendor datasheets; N-benzyl data not independently calculated in peer-reviewed literature |
Why This Matters
The N-benzyl vs. N-neopentyl lipophilicity and TPSA difference directly impacts the compound's suitability as a CNS-penetrant lead scaffold versus a peripherally-restricted tool, a critical selection criterion for neuroscience versus metabolic disease programs.
- [1] Kuujia. 1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS 917898-65-8) – Chemical and Physical Properties. XLogP3: 4.3; TPSA: 15.3; Heavy Atom Count: 20. View Source
